3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone
CAS No.: 338751-43-2
Cat. No.: VC4218884
Molecular Formula: C23H15F3N2O
Molecular Weight: 392.381
* For research use only. Not for human or veterinary use.
![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone - 338751-43-2](/images/structure/VC4218884.png)
Specification
CAS No. | 338751-43-2 |
---|---|
Molecular Formula | C23H15F3N2O |
Molecular Weight | 392.381 |
IUPAC Name | 3-phenyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one |
Standard InChI | InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+ |
Standard InChI Key | PKQSKVJVZJICLK-BUHFOSPRSA-N |
SMILES | C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F |
Introduction
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone class, which is known for its diverse biological activities and applications in pharmaceutical research. This compound combines a quinazolinone backbone with a styryl group and a trifluoromethyl substituent, enhancing its potential for various therapeutic uses.
Synthesis Methods
The synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone typically involves multi-step reactions starting from simpler quinazolinone derivatives. Common methods include:
-
Condensation Reactions: Involving the reaction of quinazolinone precursors with styryl derivatives.
-
Cross-Coupling Reactions: Such as Suzuki or Heck reactions to introduce the styryl group.
Synthesis Method | Starting Materials | Conditions |
---|---|---|
Condensation | Quinazolinone, Styryl Derivative | High Temperature, Acidic Conditions |
Cross-Coupling | Quinazolinone, Styryl Halide | Palladium Catalyst, Base |
Biological Activities
Quinazolinone derivatives are known for their broad spectrum of biological activities, including:
-
Antimicrobial Activity: Many quinazolinones exhibit potent antimicrobial effects against various pathogens.
-
Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell growth.
-
Neuroprotective Effects: Potential applications in neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Biological Activity | Potential Applications |
---|---|
Antimicrobial | Treatment of Infections |
Anticancer | Cancer Therapy |
Neuroprotective | Neurodegenerative Diseases |
Spectral Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume